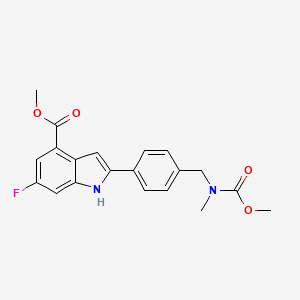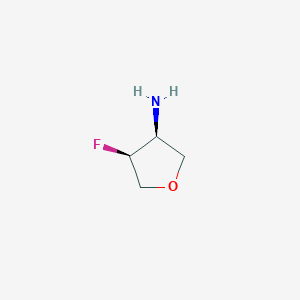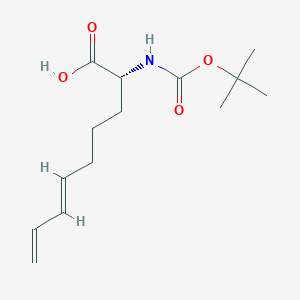
2-Bromo-3-iodo-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H8BrI It is a biphenyl derivative where bromine and iodine atoms are substituted at the 2 and 3 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-iodo-1,1’-biphenyl typically involves halogenation reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated biphenyl with an iodinated reagent in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like toluene or dioxane under reflux conditions.
Industrial Production Methods: Industrial production of 2-Bromo-3-iodo-1,1’-biphenyl may involve large-scale halogenation processes using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-3-iodo-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form biphenyl derivatives with additional functional groups or reduction to remove halogen atoms.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, dioxane, or acetonitrile.
Major Products Formed:
Biphenyl Derivatives: Formed through coupling reactions.
Functionalized Biphenyls: Resulting from substitution or oxidation reactions.
Applications De Recherche Scientifique
2-Bromo-3-iodo-1,1’-biphenyl has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form various bioactive compounds.
Biological Studies: Used in the study of molecular interactions and pathways in biological systems.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-iodo-1,1’-biphenyl in chemical reactions typically involves the activation of the halogen atoms through catalytic processes. For example, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a palladium-carbon bond, followed by transmetalation and reductive elimination steps to form the final product . The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
- 2-Bromo-2’-iodo-1,1’-biphenyl
- 3-Bromo-2-iodo-1,1’-biphenyl
- 2-Iodo-1,1’-biphenyl
Comparison: 2-Bromo-3-iodo-1,1’-biphenyl is unique due to the specific positions of the bromine and iodine atoms, which influence its reactivity and the types of reactions it can undergo. Compared to other biphenyl derivatives, it offers distinct advantages in certain coupling reactions and material science applications due to its specific electronic and steric properties .
Propriétés
Formule moléculaire |
C12H8BrI |
|---|---|
Poids moléculaire |
359.00 g/mol |
Nom IUPAC |
2-bromo-1-iodo-3-phenylbenzene |
InChI |
InChI=1S/C12H8BrI/c13-12-10(7-4-8-11(12)14)9-5-2-1-3-6-9/h1-8H |
Clé InChI |
SXXXWDQYKNWGJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=CC=C2)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentaol 4-(((1'S,2'S)-1'-hydroxy-1',3'-dihydro-1H,2'H-[2,2'-biinden]-2'-yl)methyl)benzoate](/img/structure/B12961911.png)
![2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)acetonitrile](/img/structure/B12961927.png)

![(5r)-5-(4-{[(2r)-6-Hydroxy-2,5,7,8-Tetramethyl-3,4-Dihydro-2h-Chromen-2-Yl]methoxy}benzyl)-1,3-Thiazolidine-2,4-Dione](/img/structure/B12961930.png)





